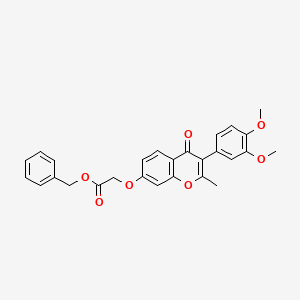

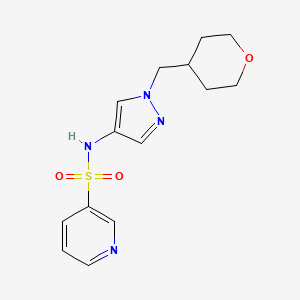

benzyl 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there is no direct synthesis method available for the exact compound, there are methods available for synthesizing similar compounds. For instance, a method for synthesizing 3,4-dimethoxyphenyl acetonitrile involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction . This method is suitable for industrial mass production due to its simple reaction procedure, improved yield, and reduced cost .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For the similar compound “[2-(Benzyloxy)-3,4-dimethoxyphenyl]acetate”, the molecular formula is C17H17O5 and the average mass is 301.314 Da .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Research in this area focuses on the reactions of similar compounds, exploring their potential in creating a wide variety of chemical structures. For example, the study by Berestovitskaya et al. (2009) explores the reactions of 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide with CH acids, leading to thieno[3,2-b]chromene derivatives through a 1,4-addition pattern and subsequent intramolecular heterocyclization (Berestovitskaya et al., 2009). Such studies provide insights into the reactivity of complex molecules and their potential applications in synthesizing novel compounds.

Pharmaceutical Chemistry

In pharmaceutical chemistry, the synthesis and modification of chromone derivatives, as discussed by Terzidis et al. (2008), demonstrate the potential of these compounds in drug development. Their work on successive Michael reactions on chromone derivatives with dimethyl 1,3-acetonedicarboxylate highlights the synthesis of functionalized benzophenones and benzo[c]chromones, suggesting their utility in creating bioactive molecules (Terzidis et al., 2008).

Material Science

The research extends into materials science, where the manipulation of molecular structures can lead to materials with unique properties. The oxidation behavior of compounds, as studied by Rosenau et al. (2002), investigates the synthesis and oxidation behavior of multifunctional antioxidants, demonstrating the importance of such compounds in developing materials with enhanced stability and performance (Rosenau et al., 2002).

Catalysis

In the field of catalysis, the work by Ren, Schulz, and Dong (2015) on the Pd-catalyzed ortho-acetoxylation of masked benzyl alcohols illustrates the significance of catalytic processes in modifying chemical structures efficiently. Their research contributes to the development of methodologies for synthesizing 2-hydroxyalkylphenol derivatives, showing the versatility of catalytic reactions in organic synthesis (Ren, Schulz, & Dong, 2015).

Propriétés

IUPAC Name |

benzyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O7/c1-17-26(19-9-12-22(30-2)24(13-19)31-3)27(29)21-11-10-20(14-23(21)34-17)32-16-25(28)33-15-18-7-5-4-6-8-18/h4-14H,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDRHWYQZUBDJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclohexyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide](/img/structure/B2864433.png)

![5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2864436.png)

![3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2864445.png)

![3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid](/img/structure/B2864448.png)

![(1R,5S)-8-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2864450.png)

![Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2864452.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2864455.png)